3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione
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Overview
Description
“3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” is an organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl group is introduced.
Attachment of the o-Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored for its potential as a lead compound in drug development.
Therapeutic Applications:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to biological receptors, leading to a physiological response.
Pathways: Modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione
- 3-((4-Chlorophenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione
Uniqueness
“3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2/h4-11,16,20H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKBZALPXTZIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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